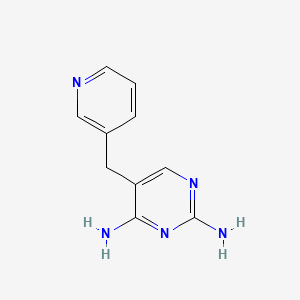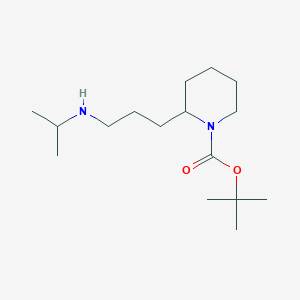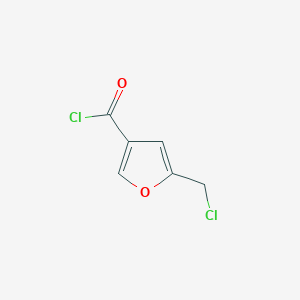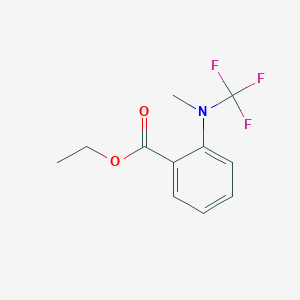
Ethyl 2-(methyl(trifluoromethyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(methyl(trifluoromethyl)amino)benzoate is an organic compound characterized by the presence of a trifluoromethyl group attached to an amino benzoate ester. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl group imparts significant electronegativity, influencing the compound’s reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(methyl(trifluoromethyl)amino)benzoate typically involves the reaction of ethyl benzoate with methyl(trifluoromethyl)amine under controlled conditions. One common method includes the use of a Friedel-Crafts acylation followed by nucleophilic substitution. The reaction conditions often require the presence of a catalyst such as aluminum chloride (AlCl3) and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-(methyl(trifluoromethyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoates, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl 2-(methyl(trifluoromethyl)amino)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its pharmacological properties, including potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-(methyl(trifluoromethyl)amino)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
- Methyl 2-(trifluoromethyl)benzoate
- Methyl 2-[[3-trifluoromethyl)phenyl]amino]benzoate
- Trifluoromethyl group-containing drugs
Comparison: Ethyl 2-(methyl(trifluoromethyl)amino)benzoate is unique due to its specific ester and trifluoromethyl functional groups, which confer distinct reactivity and stability compared to similar compounds. The presence of the trifluoromethyl group significantly enhances its electronegativity, making it more reactive in certain chemical reactions .
Propriétés
Formule moléculaire |
C11H12F3NO2 |
|---|---|
Poids moléculaire |
247.21 g/mol |
Nom IUPAC |
ethyl 2-[methyl(trifluoromethyl)amino]benzoate |
InChI |
InChI=1S/C11H12F3NO2/c1-3-17-10(16)8-6-4-5-7-9(8)15(2)11(12,13)14/h4-7H,3H2,1-2H3 |
Clé InChI |
GMNPCKMBQDYYJV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC=C1N(C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


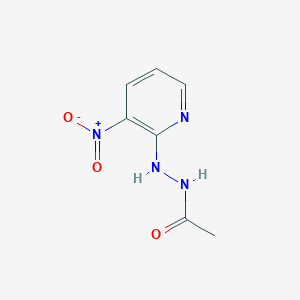

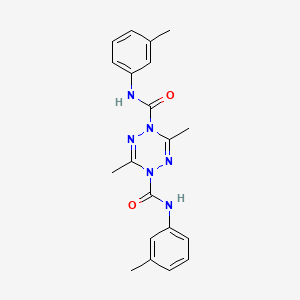
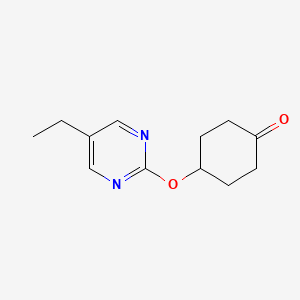

![Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis-](/img/structure/B13951141.png)

![Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis-](/img/structure/B13951155.png)
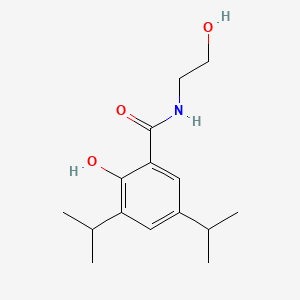
![2H-[1,3]thiazolo[4,5-f][1,4]benzothiazine](/img/structure/B13951168.png)
![Dimethyl 3-[(trimethylsilyl)oxy]pentanedioate](/img/structure/B13951183.png)
